molecular formula C18H21Cl2N5O B5996299 2-Imidazol-1-yl-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;dihydrochloride

2-Imidazol-1-yl-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;dihydrochloride

Cat. No.: B5996299
M. Wt: 394.3 g/mol
InChI Key: XLJHXBQYIUVVIW-UHFFFAOYSA-N
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Description

2-Imidazol-1-yl-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;dihydrochloride is a complex organic compound that features both imidazole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazol-1-yl-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve high temperatures and pressures to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in scaling up the production process while maintaining the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Imidazol-1-yl-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane or ethanol. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinoline derivatives, while reduction could result in the formation of imidazole-based compounds .

Scientific Research Applications

2-Imidazol-1-yl-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Imidazol-1-yl-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and quinoline moieties can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Imidazol-1-yl-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone apart is the combination of both imidazole and quinoline rings within a single molecule. This unique structure allows it to interact with a broader range of molecular targets, potentially leading to more diverse biological activities and applications .

Properties

IUPAC Name

2-imidazol-1-yl-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O.2ClH/c24-18(13-21-8-7-19-14-21)23-11-9-22(10-12-23)17-6-5-15-3-1-2-4-16(15)20-17;;/h1-8,14H,9-13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJHXBQYIUVVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CN4C=CN=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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